molecular formula C7H10N6 B13015915 N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine

Katalognummer: B13015915
Molekulargewicht: 178.20 g/mol
InChI-Schlüssel: BUVOGVMILRRJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine is a heterocyclic compound that features a triazole and pyridazine ring fused together

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine typically involves the reaction of appropriate triazole and pyridazine precursors. One common method involves the cyclization of a hydrazine derivative with a nitrile compound under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where halogenated compounds or alkylating agents are used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or arylated derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities and material properties.

Eigenschaften

Molekularformel

C7H10N6

Molekulargewicht

178.20 g/mol

IUPAC-Name

N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H10N6/c8-3-4-9-6-1-2-7-11-10-5-13(7)12-6/h1-2,5H,3-4,8H2,(H,9,12)

InChI-Schlüssel

BUVOGVMILRRJFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=CN2N=C1NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.